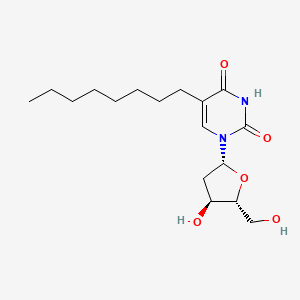
N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is known for its unique structure, which includes a pyridine ring substituted with three methyl groups and a formamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine typically involves the reaction of 2,4,6-trimethylpyridine with dimethylformamide dimethyl acetal under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamidine group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques like automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The formamidine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted formamidines.
Scientific Research Applications
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(2,4,6-trimethylpyridin-3-yl)imidoformamide
- 2,4,6-Trimethylaniline
- N,N,N’-Trimethylethylenediamine
Uniqueness
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine is unique due to its specific substitution pattern on the pyridine ring and the presence of the formamidine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93841-29-3 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2,4,6-trimethylpyridin-3-yl)methanimidamide |
InChI |
InChI=1S/C11H17N3/c1-8-6-9(2)13-10(3)11(8)12-7-14(4)5/h6-7H,1-5H3 |
InChI Key |
BQHMTYOLQNZWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N=CN(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


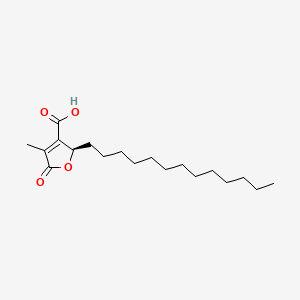

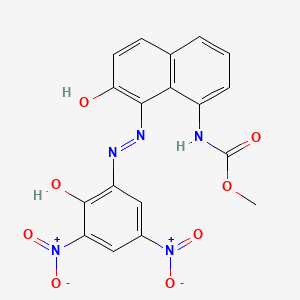
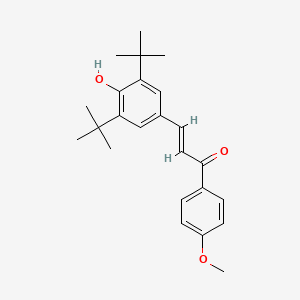
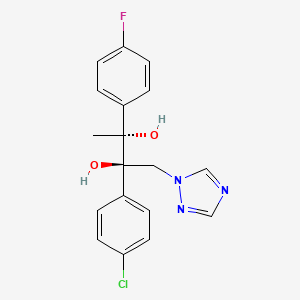
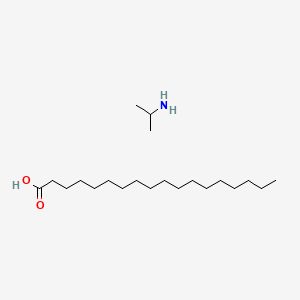
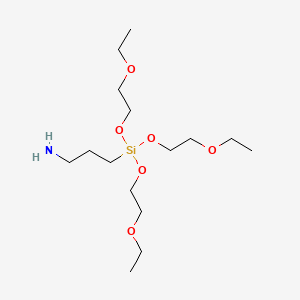
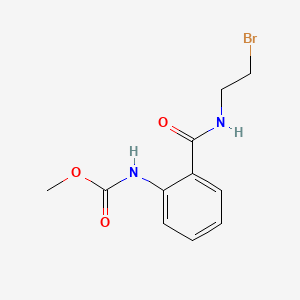


![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

